molecular formula C14H11FO2 B3021397 2-[(3-Fluorobenzyl)oxy]benzaldehyde CAS No. 172685-67-5

2-[(3-Fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3021397
CAS No.: 172685-67-5
M. Wt: 230.23 g/mol
InChI Key: BSAJRFAEOQFFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11FO2. It is a benzaldehyde derivative where the benzyl group is substituted with a fluorine atom at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-fluorobenzyl bromide with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is heated to around 60°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-[(3-Fluorobenzyl)oxy]benzoic acid.

    Reduction: Formation of 2-[(3-Fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-[(2-Fluorobenzyl)oxy]benzaldehyde
  • 3-[(3-Fluorobenzyl)oxy]benzaldehyde
  • 4-[(3-Fluorobenzyl)oxy]benzaldehyde

Uniqueness: 2-[(3-Fluorobenzyl)oxy]benzaldehyde is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the third position can enhance the compound’s stability and alter its interaction with biological targets compared to its isomers.

Biological Activity

2-[(3-Fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzaldehyde characterized by a fluorine atom on the benzyl group at the meta position. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Weight : 230.23 g/mol
  • CAS Number : 172685-67-5
  • Structure : The compound features a benzaldehyde moiety with a 3-fluorobenzyl ether substituent, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, allowing for diverse reactivity patterns that can modulate biological functions.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

In vitro studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. For example, compounds exhibiting similar structures have been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement.

Case Studies

Study Findings Reference
Study on Antimicrobial PropertiesDemonstrated effective inhibition of E. coli and S. aureus growth at low concentrations.
Investigation of Anticancer ActivityInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Enzyme Interaction StudiesShowed inhibition of specific enzymes involved in metabolic pathways, suggesting potential for drug development.

Comparative Analysis with Similar Compounds

The unique positioning of the fluorine atom in this compound distinguishes it from other benzaldehyde derivatives. This position significantly affects its pharmacological profile:

Compound Molecular Weight Biological Activity
This compound230.23 g/molAntimicrobial, anticancer
2-[(2-Fluorobenzyl)oxy]benzaldehyde230.23 g/molModerate antimicrobial
4-[(3-Fluorobenzyl)oxy]benzaldehyde230.23 g/molLow anticancer activity

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJRFAEOQFFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358247
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172685-67-5, 6455-94-3
Record name 2-[(3-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172685-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Fluorobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[(3-Fluorobenzyl)oxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-[(3-Fluorobenzyl)oxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-[(3-Fluorobenzyl)oxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-[(3-Fluorobenzyl)oxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-[(3-Fluorobenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.